molecular formula C8H14N2O B13020272 (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13020272
M. Wt: 154.21 g/mol
InChI Key: YBHXRNAYZWLUQW-QMMMGPOBSA-N
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Description

(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the pyrazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one include other pyrazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific stereochemistry and the unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(8aS)-8a-methyl-1,2,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11)/t8-/m0/s1

InChI Key

YBHXRNAYZWLUQW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@]12CCCN1CC(=O)NC2

Canonical SMILES

CC12CCCN1CC(=O)NC2

Origin of Product

United States

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